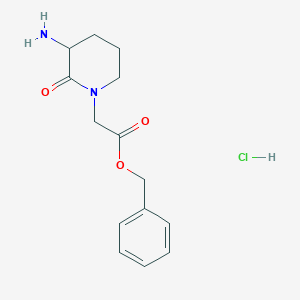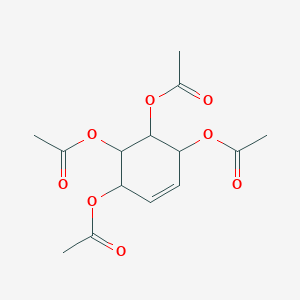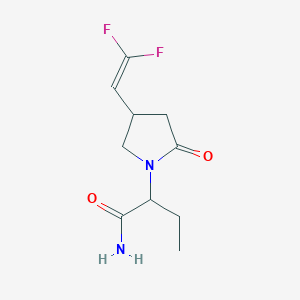
Anticonvulsant agent 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anticonvulsant agent 1 is a pharmacological compound used to prevent or suppress epileptic seizures. These agents are crucial in the treatment of epilepsy, a neurological disorder characterized by recurrent seizures. This compound works by stabilizing neural activity and increasing the seizure threshold through interactions with specific receptors and ion channels .
Preparation Methods
The synthesis of anticonvulsant agent 1 involves several steps, including the formation of key intermediates and final product purification. The synthetic routes typically involve the use of organic solvents and catalysts under controlled temperature and pressure conditions. Industrial production methods often employ large-scale reactors and continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
Anticonvulsant agent 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Anticonvulsant agent 1 has a wide range of scientific research applications. In chemistry, it is used as a reference compound for studying the mechanisms of anticonvulsant activity. In biology, it helps in understanding the neural pathways involved in seizure disorders. In medicine, it is a critical component of epilepsy treatment regimens. Additionally, it has industrial applications in the development of new antiepileptic drugs .
Mechanism of Action
The mechanism of action of anticonvulsant agent 1 involves the inhibition of neural activity by enhancing the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and inhibiting sodium or calcium channels. This dual action increases the seizure threshold and stabilizes neural activity, preventing the onset of seizures .
Comparison with Similar Compounds
Anticonvulsant agent 1 is unique compared to other similar compounds due to its specific mechanism of action and molecular structure. Similar compounds include carbamazepine, oxcarbazepine, and eslicarbazepine acetate, which also act as sodium channel blockers but differ in their chemical structures and pharmacokinetic profiles . Other related compounds include levetiracetam, zonisamide, and lacosamide, which have different mechanisms of action and therapeutic uses .
Properties
IUPAC Name |
2-[4-(2,2-difluoroethenyl)-2-oxopyrrolidin-1-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2N2O2/c1-2-7(10(13)16)14-5-6(3-8(11)12)4-9(14)15/h3,6-7H,2,4-5H2,1H3,(H2,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWPENAPCIFDSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)N1CC(CC1=O)C=C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870337 |
Source


|
| Record name | 2-[4-(2,2-Difluoroethenyl)-2-oxopyrrolidin-1-yl]butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
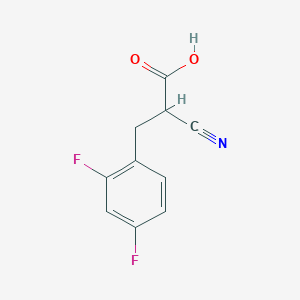
![N-[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide](/img/structure/B12292851.png)
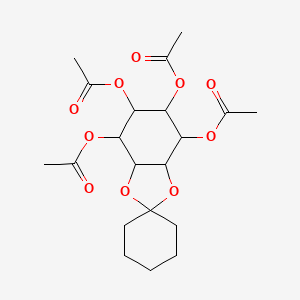
![2-amino-3-[(2-methylpropan-2-yl)oxy]butanamide;hydrochloride](/img/structure/B12292861.png)
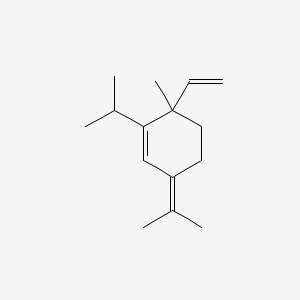
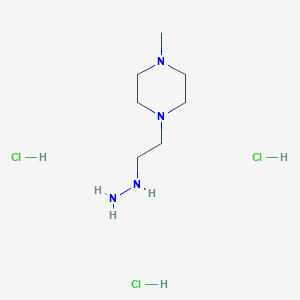
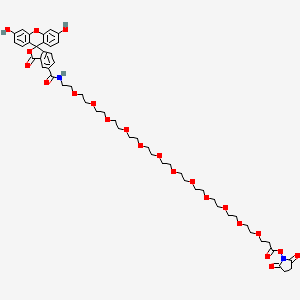

![Tert-butyl 2-[(3-amino-3-oxopropyl)amino]-3-methylbutanoate](/img/structure/B12292873.png)
![2,2-Bis[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1-(4-fluorophenyl)ethanone](/img/structure/B12292877.png)

![[(1s,5s)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl]methanamine](/img/structure/B12292892.png)
